![molecular formula C19H22N4O2 B2471730 9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 587008-19-3](/img/structure/B2471730.png)

9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

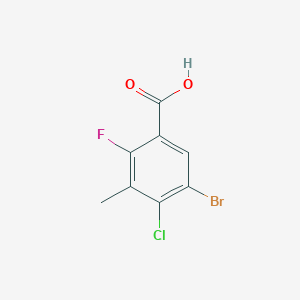

The compound “9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . It is a heterocyclic compound that is known for diverse pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .

Synthesis Analysis

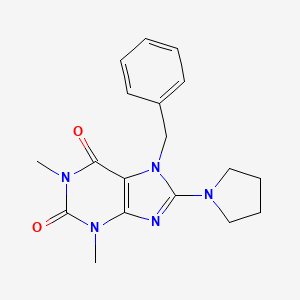

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole in acetic acid as the reaction medium at 60 °C . The use of acetic acid as the reaction medium results in a remarkable beneficial effect on the reaction, allowing it to be performed without the need of incorporating a catalyst .Molecular Structure Analysis

The structure of this compound was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS . The molecular formula of the compound is C19H22N4O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction (MCR) process . MCRs have emerged as a powerful synthetic tool in organic synthesis due to their advantages over the conventional multi-step synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the conditions used in its synthesis. It is synthesized at 60 °C in acetic acid , suggesting that it is stable under these conditions.Aplicaciones Científicas De Investigación

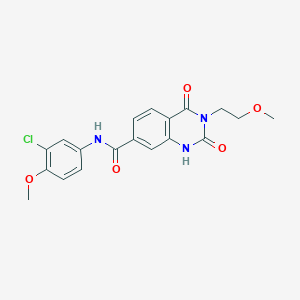

- Compound 5 derived from this structure demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) of 9408 m/s, comparable to the secondary-explosive benchmark CL-20. It holds promise as a secondary explosive .

- Compound 10 stands out with remarkable thermal stability (Td = 305 °C) and a high detonation velocity (Dv = 9200 m/s), making it a potential heat-resistant explosive .

- Compounds 14, 17, and 19 exhibit sensitivity but also possess high calculated detonation performance, suggesting their use as primary explosives .

- Compound 13 shows superior detonation performance (Dv = 8893 m/s) compared to RDX. This work provides guidance for designing high-energy, thermally stable, and low-sensitive energetic compounds .

- A related class of compounds, [1,2,4]triazolo[4,3-a]pyrazine derivatives , has been evaluated for their anticancer activity. These derivatives bearing 4-oxo-pyridazinone moieties were tested against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .

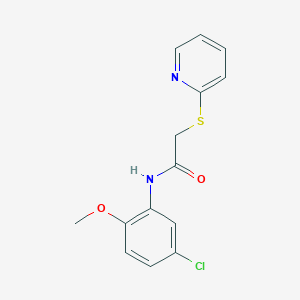

- X-ray diffraction studies can elucidate the relationship between weak interactions and sensitivity in energetic materials. Understanding these interactions aids in designing safer and more effective compounds .

- Researchers explore fused ring structures with different substituent groups to create novel energetic materials. These efforts aim to enhance performance and tailor properties for specific applications .

Energetic Materials

Synergy-Driven Energetic Compounds

Anticancer Research

Weak Interactions and Sensitivity

Next-Generation Energetic Materials

Mecanismo De Acción

Target of Action

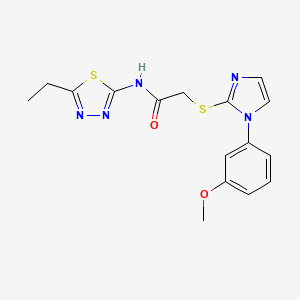

The compound belongs to a class of molecules known as triazoloquinazolines , which have been studied for their potential antifungal and antioxidant activities . .

Mode of Action

Triazoloquinazolines, the class of compounds to which mfcd03856088 belongs, have been suggested to exhibit significant antifungal and antioxidant activities . The compound’s interaction with its targets likely results in changes that contribute to these observed activities.

Biochemical Pathways

Given the reported antifungal and antioxidant activities of related triazoloquinazolines , it is plausible that MFCD03856088 may interact with pathways related to these biological processes

Result of Action

Based on the reported activities of related triazoloquinazolines , it can be hypothesized that MFCD03856088 may exert antifungal and antioxidant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

9-(4-ethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-4-25-13-7-5-12(6-8-13)17-16-14(9-19(2,3)10-15(16)24)22-18-20-11-21-23(17)18/h5-8,11,17H,4,9-10H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENKCJKEHOMKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)

![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)

![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)

![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471665.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2471666.png)